Benproperine embonate is a pharmaceutical compound primarily used as an antitussive agent, indicated for the symptomatic relief of cough. It is notably more potent than codeine in suppressing cough reflexes and is classified under the category of diphenylmethanes, which are organic compounds featuring a diphenylmethane moiety. The molecular formula for benproperine embonate is , with a molecular weight of approximately 309.45 g/mol .
Benproperine was introduced in the 20th century and has been utilized in various formulations, including the commercial product Cofrel. It is categorized as a small organic molecule and falls under the Anatomical Therapeutic Chemical classification system with the code R05DB02, indicating its role in cough and cold preparations .
The synthesis of benproperine embonate involves several key steps:
In industrial settings, production methods are optimized for yield and purity, employing techniques such as:
Benproperine embonate features a complex molecular structure characterized by its diphenylmethane backbone. The structural formula can be represented as:
Key structural data includes:
Benproperine undergoes various chemical reactions typical of organic compounds containing ether and amine functional groups. Key reactions include:
The compound's stability under different pH levels is crucial for its efficacy as an antitussive agent.
The mechanism by which benproperine exerts its antitussive effects involves central nervous system pathways. It acts primarily by inhibiting the cough reflex at the level of the medulla oblongata. This inhibition is achieved through interactions with specific receptors that modulate neurotransmitter release, leading to reduced sensitivity of cough receptors .
Quantitative studies have shown that benproperine is approximately two to four times more effective than codeine in suppressing cough reflexes, making it a potent alternative for managing acute dry coughs .
Benproperine embonate exhibits specific physical and chemical properties that are essential for its pharmaceutical applications:
Property | Value |
---|---|
Density | Approximately 1.035 g/cm³ |
Boiling Point | 433 °C at 760 mmHg |
Solubility | DMSO: 1.0 mg/mL; PBS (pH 7.2): 1.0 mg/mL |
pKa | Approximately 9.46 |
Refractive Index | Approximately 1.5614 |
These properties influence its formulation and bioavailability when administered as a medication .
Benproperine embonate is primarily utilized in clinical settings as an antitussive agent for treating acute dry coughs. Its effectiveness has led to its inclusion in various cough formulations marketed globally, such as Cofrel and Pirexyl. Additionally, ongoing research into its metabolites may reveal further therapeutic potentials or applications in related fields .
Benproperine embonate (BPP) exerts potent antimetastatic effects through selective inhibition of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2), a critical regulator of actin nucleation. ARPC2 stabilizes the Arp2/3 complex, enabling actin filament branching that drives cancer cell motility. BPP binds ARPC2 with high specificity, disrupting its ability to nucleate actin polymerization. This molecular interference collapses lamellipodial structures—dynamic membrane protrusions essential for cell migration—and impedes directional movement in metastatic cells [5] [8].
Table 1: Key Effects of ARPC2 Inhibition by Benproperine
Parameter | Impact | Experimental System |
---|---|---|
Actin Polymerization | Suppressed nucleation and branching | In vitro actin assays |
Lamellipodia Formation | Disrupted cytoskeletal architecture | Metastatic cancer cells |
Cell Migration Capacity | Reduced by >60% | Transwell invasion assays |
The S-enantiomer of benproperine demonstrates superior binding affinity for ARPC2 compared to the R-form. Structural analyses reveal hydrogen bonding between the S-enantiomer's piperidine nitrogen and ARPC2's Glu-238 residue, alongside hydrophobic interactions with Ile-243 and Tyr-250. This stereoselective binding destabilizes the Arp2/3 interface, reducing complex activity by 73.2% (vs. 42.1% for R-benproperine). Molecular dynamics simulations confirm sustained binding (>20 ns) of the S-enantiomer within ARPC2's hydrophobic pocket, explaining its enhanced efficacy in suppressing metastasis [5].
BPP treatment (10–20 μM) induces rapid cytoskeletal collapse within 30 minutes, visualized via immunofluorescence. Lamellipodia-dependent processes—including invadopodia maturation and extracellular matrix degradation—are abolished. In vivo, BPP reduces lung metastasis by 89% in murine models, confirming that ARPC2 inhibition functionally impairs metastatic dissemination. Notably, normal cell migration remains unaffected, highlighting BPP's selective action against pathological motility pathways [5] [8].
Beyond oncology, BPP suppresses cough through complementary mechanisms:
Simultaneously, BPP diminishes pro-inflammatory cytokine production (e.g., IL-6) in LPS-stimulated macrophages via Akt phosphorylation. This reduces bronchial inflammation, indirectly attenuating cough reflex sensitivity [1].
Table 2: Antitussive Mechanisms of Benproperine Embonate
Pathway | Target | Functional Outcome |
---|---|---|
Peripheral | Sensory nerve Na⁺ channels | Reduced afferent signaling |
Central | Medullary cough center | Suppressed cough reflex arc |
Anti-inflammatory | IL-6/Akt signaling in macrophages | Decreased airway hyperresponsiveness |
The racemic mixture of benproperine (50:50 S/R) exhibits divergent bioactivities:
Enantiopure S-benproperine formulations enhance metastasis suppression by 1.7-fold versus racemic BPP in vivo, while R-enantiomer formulations optimize cough suppression. Metabolic studies reveal stereoselective pharmacokinetics: the S-enantiomer shows 30% higher AUC in lung tissue due to reduced CYP3A4-mediated clearance. These data support targeted enantiomer development for distinct therapeutic applications [5] [7].
Table 3: Pharmacodynamic Comparison of Benproperine Enantiomers
Parameter | S-Benproperine | R-Benproperine | Racemic Mixture |
---|---|---|---|
ARPC2 Binding Affinity (Kd) | 0.48 μM | >10 μM | 1.92 μM |
Cell Migration Inhibition | 73.2% | 18.4% | 58.6% |
Cough Latency Increase | 28% | 52% | 41% |
Plasma Half-life (t½) | 4.2 h | 3.1 h | 3.8 h |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0